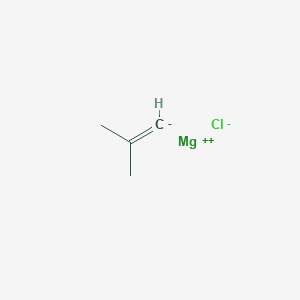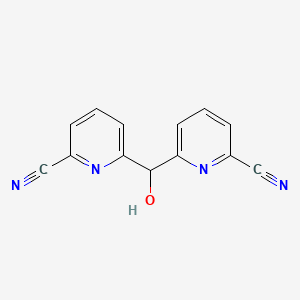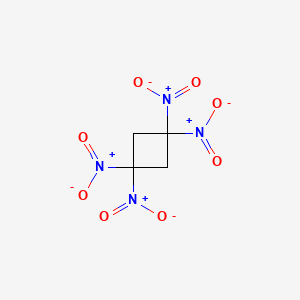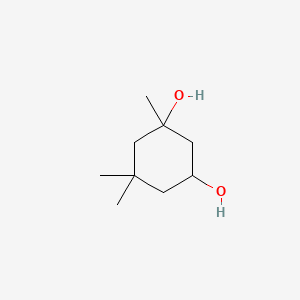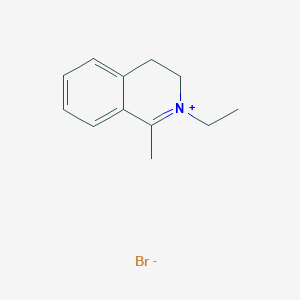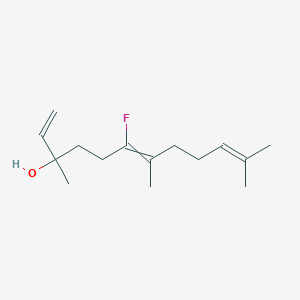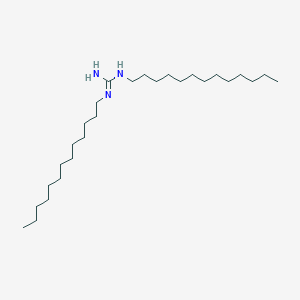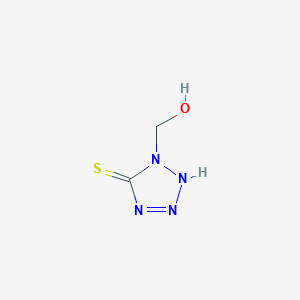
3-(Trihydroxysilyl)propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trihydroxysilyl)propyl prop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to a prop-2-enoate group. This compound is often used in the synthesis of advanced materials due to its ability to form stable bonds with both organic and inorganic substrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trihydroxysilyl)propyl prop-2-enoate typically involves the reaction of 3-(Trihydroxysilyl)propyl methacrylate with appropriate reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process often includes steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trihydroxysilyl)propyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce silanol derivatives, while reduction reactions can yield silane compounds .
Applications De Recherche Scientifique
3-(Trihydroxysilyl)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials, such as polymers and nanocomposites.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties and functionalities.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its strong bonding capabilities .
Mécanisme D'action
The mechanism of action of 3-(Trihydroxysilyl)propyl prop-2-enoate involves its ability to form stable bonds with both organic and inorganic substrates. This is achieved through the interaction of the silyl group with various functional groups on the target molecules. The molecular targets and pathways involved in its action include the formation of siloxane bonds, which contribute to the stability and durability of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trihydroxysilyl)propyl methylphosphonate: This compound is similar in structure but contains a methylphosphonate group instead of a prop-2-enoate group.
3-(Trimethoxysilyl)propyl methacrylate: Another similar compound, which has a trimethoxysilyl group and is used in similar applications.
Uniqueness
3-(Trihydroxysilyl)propyl prop-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable bonds with diverse substrates. This makes it particularly valuable in the synthesis of advanced materials and in various industrial applications .
Propriétés
Numéro CAS |
112310-26-6 |
|---|---|
Formule moléculaire |
C6H12O5Si |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
3-trihydroxysilylpropyl prop-2-enoate |
InChI |
InChI=1S/C6H12O5Si/c1-2-6(7)11-4-3-5-12(8,9)10/h2,8-10H,1,3-5H2 |
Clé InChI |
UFIQZQSPRLXMOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


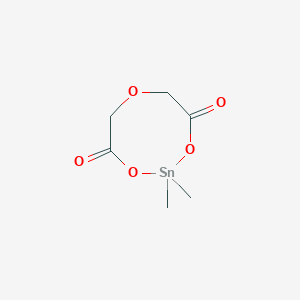
![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)

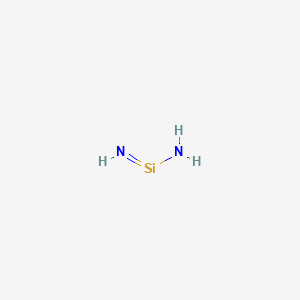
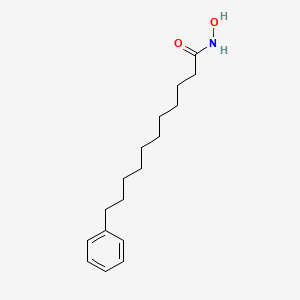
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
